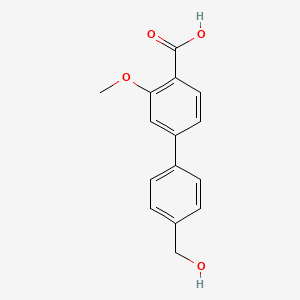

4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydroxymethyl)phenyl]-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-8-12(6-7-13(14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8,16H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUFFPBPNQGFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689114 | |

| Record name | 4'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261986-79-1 | |

| Record name | 4'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives have long been a cornerstone of organic chemistry, with applications ranging from food preservation to the synthesis of dyes and pharmaceuticals. rsc.org The versatility of the benzoic acid scaffold lies in the reactivity of both the aromatic ring and the carboxylic acid group, allowing for a wide array of chemical modifications. Research into benzoic acid derivatives is driven by the quest for new molecules with specific biological activities or material properties.

The introduction of a second phenyl ring, creating a biaryl structure, significantly expands the chemical space and potential applications of benzoic acid derivatives. These biaryl compounds are of particular interest in medicinal chemistry due to their conformational properties and ability to interact with biological targets. The rotational restriction around the aryl-aryl bond can lead to atropisomerism, a form of stereoisomerism that can be crucial for biological activity.

Synthetic Methodologies and Reaction Pathways of 4 4 Hydroxymethylphenyl 2 Methoxybenzoic Acid

Strategic Retrosynthetic Analysis for the Chemical Compound

A retrosynthetic analysis of 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid identifies the central carbon-carbon bond of the biphenyl (B1667301) scaffold as the primary disconnection point. This strategy suggests that the molecule can be assembled from two simpler, functionalized benzene (B151609) rings. The most logical approach for this disconnection is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

This leads to two key synthons: a 2-methoxy-4-halobenzoic acid derivative and a (4-hydroxymethyl)phenylboronic acid derivative. Further disconnection of these intermediates reveals more fundamental starting materials:

The benzoic acid portion: The 2-methoxy-4-halobenzoic acid can be traced back to a simpler halophenol or halotoluene, where the methoxy (B1213986) and carboxylic acid functionalities are installed through sequential reactions.

The hydroxymethylphenyl portion: The (4-hydroxymethyl)phenylboronic acid can be derived from 4-formylphenylboronic acid via reduction, or from p-xylene (B151628) through selective oxidation. chemicalbook.comgoogle.com

Functional group interconversion is a key aspect of this analysis. The carboxylic acid could be generated from the oxidation of a methyl or aldehyde group, while the hydroxymethyl group typically arises from the reduction of a corresponding aldehyde or carboxylic ester. The hydroxyl group in the hydroxymethyl moiety may require protection during the cross-coupling step to prevent unwanted side reactions.

Direct Synthesis Approaches

The forward synthesis, guided by the retrosynthetic analysis, involves the careful orchestration of several key steps to build the target molecule.

Catalytic Reactions in the Formation of the Benzoic Acid Core

The construction of the biphenyl carboxylic acid core is most effectively achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose, involving the reaction of an aryl halide with an arylboronic acid. researchgate.netrsc.orgajgreenchem.com

In a plausible synthetic route, a substituted halobenzoic acid, such as 4-bromo-2-methoxybenzoic acid, would be coupled with a suitable boronic acid derivative. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.net The carboxylic acid group itself can be introduced at various stages, for instance, by the oxidation of a benzylic methyl group or through carboxylation of an organometallic intermediate. nih.govresearchgate.net

Introduction and Functionalization of the Hydroxymethylphenyl Moiety

The hydroxymethylphenyl group is typically introduced as a single unit during the cross-coupling reaction. The key reagent for this is (4-hydroxymethyl)phenylboronic acid or its pinacol (B44631) ester derivative. chemicalbook.comchemimpex.com This reagent can be synthesized by the reduction of 4-formylphenylboronic acid using a reducing agent like sodium borohydride. chemicalbook.comgoogle.com

A critical consideration in this step is the presence of the reactive hydroxyl group. To prevent it from interfering with the catalyst or participating in side reactions during the Suzuki coupling, it often requires protection. cem.comorganic-chemistry.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers (Bn). willingdoncollege.ac.in These groups are stable under the basic conditions of the coupling reaction but can be selectively removed later in the synthesis under mild acidic or hydrogenolysis conditions, respectively. cem.comlibretexts.org The choice of protecting group is crucial and must be compatible with all subsequent reaction steps. organic-chemistry.org

Methoxy Group Installation and Transformations

The 2-methoxy group plays a significant role in the electronic properties and conformation of the final molecule. wikipedia.orgresearchgate.net Its installation is typically accomplished by starting with a precursor that already contains this functionality. For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can be a starting point for related structures, showcasing the use of readily available methoxy-containing compounds. wikipedia.org

Alternatively, a methoxy group can be introduced via nucleophilic aromatic substitution on an activated aryl halide or through the methylation of a corresponding phenol (B47542) using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (Williamson ether synthesis). wikipedia.org In the context of the target molecule, using a starting material like 4-bromo-2-hydroxybenzoic acid, followed by methylation of the phenol and subsequent cross-coupling, represents a viable pathway. The ortho-position of the methoxy group relative to the carboxylic acid can influence the acidity and reactivity of the molecule. libretexts.org

Advanced Synthetic Techniques Applied to Structurally Related Benzoic Acids

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogs to improve efficiency and sustainability.

Furthermore, "green" chemistry principles are increasingly being applied to these syntheses. This includes the use of water as a solvent, which is environmentally benign. researchgate.net Specialized water-soluble palladium catalysts, sometimes supported on nanoparticles or polymers, have been developed to facilitate Suzuki-Miyaura reactions in aqueous media, often at room temperature, with high yields. researchgate.net

Efficiency and Yield Optimization in the Synthesis of this compound

Optimizing the yield and efficiency of the synthesis is crucial, particularly for the key C-C bond-forming step. For the Suzuki-Miyaura cross-coupling, several parameters can be systematically varied to maximize the output. researchgate.netrsc.orgnih.gov

Key factors for optimization include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is critical. Different ligands can dramatically affect reaction rates and yields. acs.org

Solvent: The solvent system (e.g., toluene, dioxane, THF/water mixtures) affects the solubility of reactants and the stability of the catalyst. researchgate.net

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions. The following table illustrates a hypothetical optimization study for a Suzuki-Miyaura reaction, based on findings for structurally related biphenyl carboxylic acids. researchgate.net

| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.01 | K₂CO₃ | Water | 4 | RT | 75 |

| 2 | 0.03 | K₂CO₃ | Water | 4 | RT | 88 |

| 3 | 0.05 | K₂CO₃ | Water | 4 | RT | 97 |

| 4 | 0.15 | K₂CO₃ | Water | 4 | RT | 97 |

| 5 | 0.05 | Cs₂CO₃ | Water | 4 | RT | 98 |

| 6 | 0.05 | Na₂CO₃ | Water | 4 | RT | 85 |

| 7 | 0.05 | K₂CO₃ | Water | 2 | RT | 82 |

| 8 | 0.05 | K₂CO₃ | Water | 6 | RT | 97 |

This table is illustrative, based on data for the synthesis of biphenyl-4-carboxylic acid using a water-soluble fullerene-supported PdCl₂ nanocatalyst. researchgate.net RT = Room Temperature.

The data indicates that a catalyst loading of 0.05 mol% with a strong base like Cs₂CO₃ or K₂CO₃ in water at room temperature for 4 hours provides an optimal yield. researchgate.net Such optimization studies are essential for developing a robust, scalable, and cost-effective synthesis.

Green Chemistry Principles in the Synthetic Design of this compound

The application of green chemistry principles to the synthesis of complex organic molecules, such as this compound, is a critical aspect of modern pharmaceutical and chemical research. The goal is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. A plausible and efficient synthetic approach for this compound is through a Suzuki-Miyaura cross-coupling reaction. This section will explore the green chemistry aspects of this proposed synthetic design.

The proposed synthesis involves the palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide, followed by any necessary functional group manipulations. Specifically, the core of this compound can be constructed by coupling (4-(hydroxymethyl)phenyl)boronic acid with a suitable 2-methoxybenzoic acid derivative, such as 2-bromo-6-methoxybenzoic acid.

Atom Economy

A key principle of green chemistry is maximizing atom economy, which is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Suzuki-Miyaura coupling is generally considered to have a high atom economy, as the main byproducts are typically inorganic salts and water-soluble boron compounds, which are relatively easy to separate from the organic product. libretexts.orgjocpr.com This high atom economy leads to a reduction in chemical waste. libretexts.org

For the proposed synthesis of this compound via the coupling of (4-(hydroxymethyl)phenyl)boronic acid and 2-bromo-6-methoxybenzoic acid, the theoretical atom economy can be high. The primary waste products would originate from the base used in the reaction and the boron reagent.

Use of Safer Solvents and Reaction Conditions

Traditional Suzuki-Miyaura reactions often employ hazardous organic solvents like DMF, NMP, and 1,4-dioxane. acsgcipr.org A significant advancement in the greening of this reaction is the use of more environmentally benign solvents. acsgcipr.org Water is an excellent choice as a green solvent for Suzuki-Miyaura couplings, and many efficient protocols have been developed for reactions in aqueous media. researchgate.netrsc.orggctlc.orgacs.org The use of water as a solvent eliminates the need for volatile and often toxic organic solvents, thereby reducing environmental pollution and health risks. acs.org

Other greener solvent alternatives that have been successfully used in Suzuki-Miyaura couplings include 2-MeTHF and t-amyl alcohol. nih.gov The use of biosolvents, such as the water extract of banana (WEB), has also been explored for ligand-free Suzuki-Miyaura reactions at room temperature, offering a highly economical and environmentally friendly option. rsc.org

The following table summarizes some green solvent options for Suzuki-Miyaura coupling reactions.

| Solvent | Green Chemistry Considerations |

| Water | Non-toxic, non-flammable, readily available, environmentally benign. researchgate.netrsc.orggctlc.orgacs.org |

| 2-MeTHF | Derived from renewable resources, lower toxicity than THF, easily recyclable. nih.gov |

| t-Amyl alcohol | Biodegradable, lower toxicity than many traditional solvents. nih.gov |

| Ethanol/Water mixtures | Reduces the need for purely organic solvents, often enhances solubility of reactants. mdpi.com |

Catalysis and Energy Efficiency

The Suzuki-Miyaura reaction relies on a catalyst, typically a palladium complex. Green chemistry principles favor the use of catalysts over stoichiometric reagents to minimize waste. gctlc.org Advances in this area focus on several key aspects:

Low Catalyst Loading: The development of highly active catalysts allows for very low loadings, often in the parts-per-million (ppm) range, which reduces the amount of the precious and environmentally impactful palladium metal required. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for improving the energy efficiency of chemical reactions. mdpi.comresearchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and purer products. researchgate.netresearchgate.netdurham.ac.ukacs.org For the synthesis of this compound, employing a microwave-assisted Suzuki-Miyaura coupling could offer substantial green advantages. researchgate.net

The table below compares conventional heating with microwave-assisted synthesis for Suzuki-Miyaura reactions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Advantage of Microwave |

| Reaction Time | Typically hours durham.ac.uk | Often minutes researchgate.netdurham.ac.uk | Reduced energy consumption, increased throughput. researchgate.net |

| Energy Input | Higher, due to longer reaction times and inefficient heat transfer. | Lower, due to rapid and direct heating of the reaction mixture. researchgate.net | Significant energy savings. researchgate.net |

| Product Yield & Purity | Can be lower due to side reactions over long periods. | Often higher yields and purity due to rapid heating and shorter reaction times. researchgate.net | Less waste and easier purification. |

Renewable Feedstocks and Reduction of Derivatives

While the direct synthesis of the precursors for this compound from renewable feedstocks is not yet well-established, this remains a key goal of green chemistry. Future research may focus on developing biocatalytic or fermentation routes to the aromatic starting materials from biomass.

Another green chemistry principle is the reduction of unnecessary derivatization. In the proposed synthesis, it might be necessary to protect the hydroxymethyl and/or the carboxylic acid functional groups to prevent side reactions. However, an ideal green synthesis would avoid the use of protecting groups altogether, as their application and removal add extra steps, consume reagents, and generate waste. The development of chemoselective catalysts and reaction conditions that can tolerate these functional groups is a crucial area of research.

Overview of Research Trajectories for Complex Organic Molecules

The synthesis of complex organic molecules like 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid is emblematic of broader trends in chemical research. There is a continuous drive to develop more efficient, selective, and sustainable synthetic methods. Key areas of focus include:

Catalysis: The development of novel catalysts, particularly those based on transition metals like palladium, has revolutionized the synthesis of complex molecules. Research is ongoing to create catalysts that are more active, stable, and reusable, and that can function under milder reaction conditions.

Green Chemistry: There is an increasing emphasis on developing synthetic routes that are more environmentally friendly. This includes the use of less hazardous solvents, reducing the number of synthetic steps to minimize waste, and employing catalytic rather than stoichiometric reagents.

The study and application of compounds like this compound are central to these research trajectories. As a versatile building block, it enables the construction of more complex and functionally diverse molecules, driving innovation in fields such as medicinal chemistry and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

| pKa | Not available |

In Vitro Biological Investigations of 4 4 Hydroxymethylphenyl 2 Methoxybenzoic Acid

Exploration of Biological Targets and Pathways

The exploration of how 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid interacts with biological systems at a molecular level is a critical step in understanding its potential pharmacological profile. This section reviews the available literature regarding its effects on enzymes, receptors, and protein interactions.

Enzyme inhibition assays are fundamental in determining a compound's ability to modulate the activity of specific enzymes, which can be key targets for therapeutic intervention. A comprehensive search of scientific literature and bioactivity databases was conducted to identify studies focused on the enzyme inhibition properties of this compound.

As of the current date, there are no publicly available research articles or data detailing specific enzyme inhibition studies conducted on this compound. Consequently, no data on its inhibitory constants (e.g., IC₅₀ or Kᵢ values) against any particular enzyme can be provided.

Receptor binding assays are employed to evaluate the affinity and selectivity of a compound for various biological receptors. Such studies are crucial for understanding the potential mechanisms of action and for predicting a compound's physiological effects.

A thorough review of available scientific literature indicates a lack of published receptor binding assays for this compound. Therefore, information regarding its binding affinity (e.g., Kᵢ or Kₐ values) to specific receptors is not available at this time.

Investigating the broader protein interaction profile of a compound can reveal novel biological targets and pathways that might not be identified through traditional enzyme or receptor screening. Techniques such as affinity chromatography-mass spectrometry and protein microarrays are often used for this purpose.

The scientific literature does not currently contain any studies on the protein interaction profiling of this compound. As a result, there is no available data on its broader interactions with the human proteome.

Cellular Assays for Modulatory Effects

Cellular assays provide a more integrated view of a compound's biological activity by assessing its effects within a living cell. These assays can measure changes in cell signaling, gene expression, and other cellular processes.

Cell-based reporter assays are a powerful tool for studying the modulation of specific signaling pathways. These assays typically use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to a particular pathway.

A search of the scientific literature did not yield any studies that have utilized cell-based reporter assays to investigate the activity of this compound. Therefore, there is no data to report on its ability to modulate specific signaling pathways in this context.

The analysis of signaling pathways in cell cultures, often through techniques like Western blotting or phospho-protein arrays, can elucidate the downstream effects of a compound's interaction with its molecular targets.

There are no published studies detailing the analysis of signaling pathway modulation in cell cultures treated with this compound. Consequently, there are no findings to present regarding its impact on specific intracellular signaling cascades.

An article on the in vitro biological investigations of this compound cannot be generated at this time. Extensive searches for scientific literature detailing the molecular mechanisms of action and the biochemical pathways influenced by this specific compound did not yield relevant results.

The available research data pertains to structurally related but distinct molecules, such as 4-hydroxy-3-methoxybenzoic acid methyl ester, 2-hydroxy-4-methoxybenzoic acid, and vanillic acid. Adhering to the strict requirement to focus solely on this compound prevents the inclusion of information from these related compounds. Therefore, without specific research findings on the target compound, it is not possible to provide a scientifically accurate and informative article that follows the requested outline.

Computational Chemistry and Molecular Modeling of 4 4 Hydroxymethylphenyl 2 Methoxybenzoic Acid

Quantum Mechanical (QM) Studies

Quantum mechanical studies are founded on the principles of quantum theory to model molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in providing a detailed description of the molecule's electronic behavior. ntnu.no

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. DFT and Hartree-Fock are two of the most common ab initio methods used for this purpose. ntnu.no

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density, which is a function of just three spatial coordinates. DFT has become highly popular due to its favorable balance of accuracy and computational cost. researchgate.net For 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry, determine the ground-state energy, and calculate various electronic properties such as dipole moment and polarizability. researchgate.netresearchgate.net

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock theory approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While it systematically neglects electron correlation, leading to some inaccuracies, it provides a valuable qualitative understanding and serves as a starting point for more advanced post-HF methods. ntnu.nonih.gov Comparing results from both HF and DFT can offer a more comprehensive picture of the molecule's electronic structure. nih.gov For instance, these calculations would reveal charge distribution across the molecule, identifying electron-rich and electron-deficient regions.

Molecular orbital (MO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. actascientific.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. actascientific.com For this compound, the distribution of HOMO and LUMO orbitals would likely be spread across the aromatic rings, with significant contributions from the carboxylic acid and methoxy (B1213986) functional groups.

Table 1: Representative Molecular Orbital Properties

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

Quantum mechanical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be used to validate and interpret experimental data. scielo.org.za

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za By analyzing the computed harmonic frequencies, specific vibrational modes can be assigned to the observed peaks in an experimental IR spectrum. For this compound, this would include identifying the characteristic stretching frequencies for the O-H group in the carboxylic acid and hydroxymethyl moieties, the C=O stretch of the carboxyl group, C-O stretches of the methoxy and alcohol groups, and various C-H and C=C vibrations within the phenyl rings. scielo.org.zaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. kfupm.edu.sa This method can predict the absorption wavelengths (λmax) in a UV-Vis spectrum, corresponding to transitions from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). These predictions help in understanding the electronic properties and color characteristics of the compound. nih.gov

Table 2: Representative Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Predicted Value (DFT) | Assignment |

| IR (cm⁻¹) | ~3450 | O-H stretch (Hydroxymethyl) |

| ~1700 | C=O stretch (Carboxylic Acid) | |

| ~1250 | C-O stretch (Methoxy) | |

| ¹H NMR (ppm) | ~10-12 | -COOH |

| ~7.0-8.0 | Aromatic protons | |

| ~4.6 | -CH₂- | |

| ~3.8 | -OCH₃ | |

| UV-Vis (nm) | ~250 | π → π* transition |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for electronic properties, they are computationally intensive. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient way to study the structural and dynamic properties of larger systems over longer timescales.

The presence of several single bonds in this compound allows for considerable conformational flexibility. This includes rotation around the biphenyl (B1667301) linkage and the bonds connected to the methoxy and hydroxymethyl substituents.

Conformational analysis using molecular mechanics force fields can be performed to identify the most stable, low-energy conformers of the molecule. researchgate.net By systematically rotating key dihedral angles and calculating the potential energy at each step, an energy landscape or potential energy surface can be generated. This map reveals the various stable (local minima) and transition state (saddle point) geometries, providing insight into the molecule's preferred shapes and the energy barriers between different conformations. researchgate.netnih.gov This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

To explore the potential of this compound as a ligand for a biological target (e.g., a protein receptor), molecular dynamics simulations are employed. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.

The process typically begins with molecular docking, where the preferred binding orientation of the ligand within the target's active site is predicted. Following docking, an MD simulation is run on the ligand-target complex, usually in a simulated aqueous environment. nih.gov This simulation provides a dynamic view of the interaction, allowing researchers to:

Assess the stability of the ligand's binding pose over time.

Analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Observe conformational changes in both the ligand and the target protein upon binding.

By analyzing the trajectory from an MD simulation, key metrics like binding free energy can be calculated, offering a quantitative measure of the ligand's affinity for the target. nih.gov

In Silico Prediction of Biological Activity and ADME Parameters

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with many candidates failing due to poor efficacy or unfavorable pharmacokinetic profiles. In silico tools play a crucial role in the early stages of this process by predicting a compound's biological activities and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby helping to identify promising candidates and flag potential liabilities.

Predicting Biological Activity Profiles (e.g., PASS software)

One of the widely used tools for predicting the biological activity of a molecule based on its structure is the Prediction of Activity Spectra for Substances (PASS) software. biorxiv.orgijsdr.org This program analyzes the structural formula of a compound and compares it against a vast database of known biologically active substances to predict a spectrum of potential pharmacological effects, mechanisms of action, and even specific toxicities. biorxiv.orgnih.gov

The output from a PASS analysis is typically presented as a list of potential activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. nih.gov A higher Pa value (generally > 0.7) suggests a high likelihood that the compound will exhibit that particular biological activity in experimental settings. nih.gov For this compound, a hypothetical PASS prediction would likely generate a wide range of potential activities based on its structural motifs, which include a substituted benzoic acid and a benzyl (B1604629) alcohol.

Table 1: Hypothetical PASS Prediction Results for this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | 0.650 | 0.025 |

| Antineoplastic | 0.580 | 0.040 |

| Cyclooxygenase inhibitor | 0.550 | 0.055 |

| Lipoxygenase inhibitor | 0.520 | 0.060 |

| Aldose reductase inhibitor | 0.490 | 0.075 |

| Hepatoprotective | 0.450 | 0.080 |

| Antidiabetic | 0.420 | 0.095 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for the specific compound.

Advanced Computational Methodologies and Algorithm Development

Beyond routine predictions, the field of computational chemistry is continually evolving, with the development of more sophisticated methodologies and algorithms aimed at improving the accuracy and scope of in silico analyses. These advanced techniques are critical for tackling complex biological problems and for designing novel therapeutic agents with greater precision.

For a molecule like this compound, advanced computational studies could involve a variety of approaches. Quantum mechanical (QM) calculations, for instance, can provide deep insights into the electronic structure of the molecule, helping to understand its reactivity and interaction with biological targets at a fundamental level. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the compound and its binding dynamics with a target protein over time, offering a more realistic picture of the molecular recognition process.

Furthermore, the development of novel algorithms, often incorporating machine learning and artificial intelligence, is a key area of research. These algorithms can be trained on large datasets of chemical and biological information to build predictive models of increasing accuracy for a wide range of properties, from ADME profiles to specific types of toxicity. The application of such cutting-edge computational methods would be invaluable in fully characterizing the therapeutic potential of this compound and guiding its further development.

Derivative Synthesis and Structure Activity Relationship Sar Studies of 4 4 Hydroxymethylphenyl 2 Methoxybenzoic Acid

Rational Design and Synthesis of Analogs

The synthesis of analogs of 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid can be achieved through versatile and well-established synthetic methodologies. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly suitable for constructing the core biphenyl (B1667301) structure. ajgreenchem.com This typically involves the palladium-catalyzed reaction of an appropriately substituted arylboronic acid or ester with an aryl halide. Subsequent functional group interconversions can then be used to introduce the desired diversity into the analogs.

The hydroxymethyl group (-CH₂OH) on one of the phenyl rings serves as a potential hydrogen bond donor and acceptor, which could be critical for interaction with a biological target. Strategic modifications are designed to probe the importance of this group's size, polarity, and hydrogen-bonding capability.

Key modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) to introduce a hydrogen bond acceptor or a negatively charged group, respectively.

Esterification/Etherification: Converting the alcohol to an ester (-CH₂OCOR) or an ether (-CH₂OR) can investigate the effect of increased lipophilicity and steric bulk while removing its hydrogen bond donating ability.

Replacement with other functional groups: Substitution with an aminomethyl (-CH₂NH₂), halomethyl (-CH₂X), or simply a methyl group (-CH₃) can provide insights into the necessity of the hydroxyl functionality for activity. For instance, in studies of similar bioactive molecules, replacing a hydroxymethyl group with hydrogen or other moieties has been shown to significantly reduce biological activity, highlighting its importance. nih.gov

Table 1: Proposed Modifications of the Hydroxymethyl Group

| Modification Type | Resulting Functional Group | Rationale |

|---|---|---|

| Oxidation | Aldehyde (-CHO) | Introduce H-bond acceptor, alter electronics. |

| Oxidation | Carboxylic Acid (-COOH) | Introduce acidic center, strong H-bond acceptor. |

| Esterification | Acetoxymethyl (-CH₂OAc) | Increase lipophilicity, remove H-bond donor capacity. |

| Etherification | Methoxymethyl (-CH₂OCH₃) | Increase lipophilicity, add steric bulk. |

| Reduction/Deoxygenation | Methyl (-CH₃) | Remove polarity and H-bonding, assess core scaffold contribution. |

The methoxy (B1213986) group (-OCH₃) at the 2-position (ortho to the carboxylic acid) plays a dual role: it influences the electronic properties of the benzoic acid ring and, crucially, restricts the rotation around the biphenyl single bond, which can lead to atropisomerism. quora.comyoutube.com Modifications in this area aim to explore both electronic and conformational effects.

Key modifications include:

Positional Isomers: Moving the methoxy group to the 3- or 5-position would alter its electronic influence on the carboxylic acid and significantly lower the barrier to rotation around the biphenyl axis, resulting in a more flexible molecule.

Homologation: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy) would increase steric hindrance, further restricting rotation and potentially enhancing binding through lipophilic interactions.

Electronic Variation: Substituting the methoxy group with other substituents of varying electronic properties (e.g., electron-donating -CH₃ or electron-withdrawing -Cl, -CF₃) can help determine the optimal electronic environment on the benzoic acid ring.

Table 2: Proposed Variations of the Methoxy Group

| Modification Type | Position | Substituent | Rationale |

|---|---|---|---|

| Positional Isomer | 3-position | Methoxy (-OCH₃) | Alter electronic effects, increase conformational flexibility. |

| Positional Isomer | 5-position | Methoxy (-OCH₃) | Alter electronic effects, increase conformational flexibility. |

| Homologation | 2-position | Ethoxy (-OCH₂CH₃) | Increase steric bulk and lipophilicity, enhance rotational barrier. |

| Homologation | 2-position | Isopropoxy (-OCH(CH₃)₂) | Further increase steric bulk and lipophilicity. |

| Electronic Variation | 2-position | Methyl (-CH₃) | Reduce electron-donating strength compared to methoxy. |

The carboxylic acid group is a common feature in many drugs, often acting as a key interaction point with biological targets through hydrogen bonding or ionic interactions. ajgreenchem.com Its acidity and polarity are critical properties that can be fine-tuned through chemical modification.

Key modifications include:

Ester and Amide Formation: Conversion to methyl or ethyl esters (-COOR) neutralizes the acidic charge and increases lipophilicity. Synthesis of primary, secondary, or tertiary amides (-CONR₂), can introduce additional hydrogen bonding possibilities and modulate solubility.

Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres—functional groups with similar physicochemical properties that can alter potency, selectivity, or metabolic stability. nih.gov A common and effective bioisostere for a carboxylic acid is a tetrazole ring, which maintains an acidic proton but has a different size, shape, and pKa.

Table 3: Proposed Modifications of the Benzoic Acid Moiety

| Modification Type | Resulting Functional Group | Rationale |

|---|---|---|

| Esterification | Methyl Ester (-COOCH₃) | Neutralize charge, increase lipophilicity, probe necessity of acidic proton. |

| Amidation | Primary Amide (-CONH₂) | Introduce H-bond donor/acceptor, alter solubility. |

| Amidation | N-methyl Amide (-CONHCH₃) | Modulate H-bonding capacity and lipophilicity. |

| Bioisosteric Replacement | Tetrazole | Maintain acidic character with different pKa and spatial arrangement. |

The presence of a substituent at the ortho-position of a biphenyl ring (the 2-methoxy group in this case) can create a significant energy barrier to rotation around the single bond connecting the two phenyl rings. youtube.com If this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism. quora.compharmaguideline.com

These stable atropisomers are enantiomers (non-superimposable mirror images) and possess axial chirality. pharmaguideline.comslideshare.net Since biological systems are chiral, it is highly probable that the two atropisomers of this compound will exhibit different biological activities and potencies. Therefore, a critical aspect of the SAR study is the separation of these enantiomers (resolution) and the individual evaluation of their biological effects. This allows for the determination of the eutomer (the more active isomer) and provides a three-dimensional understanding of the molecule's interaction with its target.

Qualitative Structure-Activity Relationship (SAR) Analysis

A qualitative SAR analysis synthesizes the findings from the biological evaluation of the designed analogs to build a model of the pharmacophore—the essential structural features required for biological activity. This analysis helps in identifying which molecular properties are critical for the desired effect.

Based on the systematic modification of the parent compound, several key structural features can be identified as being crucial for modulating its biological activity.

The Carboxylic Acid Group: This group is likely a primary interaction point, acting as a hydrogen bond acceptor or forming ionic bonds. Its acidity and position are often vital for activity. Studies on other benzoic acid derivatives confirm that hydrophilic substituents on the phenyl ring are often necessary to facilitate binding to biological targets. iomcworld.comiomcworld.com

The Hydroxymethyl Group: The presence of this group likely provides an additional hydrogen bonding interaction site, potentially as both a donor and an acceptor. Its modification to groups lacking this ability (e.g., a methyl group) would likely result in a significant loss of potency if this interaction is critical.

The Ortho-Methoxy Group: This group is fundamental to the molecule's three-dimensional structure. Its steric bulk dictates the degree of rotational restriction and thus the stability of the atropisomers. Its electronic properties also fine-tune the acidity of the nearby carboxylic acid.

Axial Chirality: The stereochemistry arising from atropisomerism is a key feature. A significant difference in the activity between the two enantiomers would strongly indicate a specific, three-dimensional binding interaction with the biological target, where one orientation is highly preferred over the other.

The interplay between these features defines the compound's activity. For example, the optimal activity might require a specific atropisomer (stereochemistry), a free carboxylic acid for a salt-bridge interaction, and a hydroxymethyl group for a specific hydrogen bond. Understanding these relationships is essential for the rational design of more potent and selective analogs.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Acetylsalicylic acid |

| Folic acid |

| p-Amino benzoic acid |

| Salicin |

Positional Effects of Substituents on Biological Activity

Systematic studies on related biphenyl structures demonstrate that even minor positional shifts of key groups can lead to significant changes in efficacy and selectivity. For instance, in a series of antimicrobial biphenyl peptidomimetic amphiphiles, altering the substitution pattern around the biphenyl core had a substantial effect on potency, particularly against Gram-negative bacteria. nih.gov One positional isomer exhibited an eightfold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli compared to the parent compound. nih.gov

This principle is rooted in how the molecule presents itself to its target receptor or enzyme. Key factors influenced by substituent position include:

Steric Hindrance and Conformational Freedom: The 2-methoxy group in the parent compound is an ortho substituent relative to the bond linking the two phenyl rings. Substituents at the ortho positions (positions 2, 6, 2', and 6') can restrict the rotation around the central carbon-carbon single bond. quora.com This phenomenon, known as atropisomerism, can lock the molecule into a specific, chiral conformation, which may be more or less favorable for binding to a target. quora.com The size and nature of these ortho groups are critical; larger groups will create a higher rotational barrier.

Receptor Binding Interactions: The positioning of the hydroxymethyl, methoxy, and carboxylic acid groups determines their ability to form crucial interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—within a target's binding pocket. Shifting the carboxylic acid group from the 2-position to the 3- or 4-position would drastically alter the molecule's geometry and its capacity to engage with key amino acid residues.

An illustrative example from related biphenyl carboxamide analogs synthesized as anti-inflammatory agents highlights this concept. The potency of these compounds was found to be highly dependent on the nature and position of substituents on the second phenyl ring. researchgate.net

| General Biphenyl Scaffold | Substituent (R) | Position | Relative Anti-Inflammatory Activity |

|---|---|---|---|

| Biphenyl-2-carboxamide | -SO₂NH₂ | para | High |

| -F | para | Moderate-High | |

| -Cl | para | Moderate-High |

This demonstrates that specific positions, such as the para-position, are favorable for certain substituents to enhance a desired biological effect like anti-inflammatory activity. researchgate.net Therefore, the specific 2-methoxy and 4'-hydroxymethyl arrangement in the title compound is a critical determinant of its biological profile, and any modification would require careful consideration of these positional effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR serves as a powerful tool to predict the activity of unsynthesized analogs, thereby guiding the design of more potent and selective molecules and reducing the need for extensive experimental screening. nih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. medcraveonline.com The process involves generating numerical representations of the molecules, known as molecular descriptors, and then using statistical methods to build a predictive model. biointerfaceresearch.com

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a multi-step process. biointerfaceresearch.com For a series of analogs based on the this compound scaffold, the typical workflow would be as follows:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. This dataset is then divided into a 'training set' for building the model and a 'test set' for validating its predictive power. medcraveonline.combiointerfaceresearch.com

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Variable Selection and Model Building: From the vast pool of calculated descriptors, a subset that has the most significant correlation with biological activity is selected. Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are then employed to generate a mathematical equation that forms the predictive model. medcraveonline.comzsmu.edu.ua

For instance, a study on biphenyl carboxamide analogs with anti-inflammatory activity used MLR to develop a statistically significant model. medcraveonline.com The resulting model was an equation similar to:

Log(Biological Activity) = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where 'c' represents the coefficients determined by the regression analysis. Such models allow researchers to predict the activity of new, designed compounds by simply calculating their descriptor values and inputting them into the equation. medcraveonline.com

Molecular Descriptors and Their Correlation with Biological Responses

Molecular descriptors are the numerical values that encode different structural, physical, and chemical characteristics of a molecule. zsmu.edu.ua The success of a QSAR model hinges on selecting the right descriptors that are truly relevant to the biological activity being studied. Descriptors are broadly categorized as:

Topological Descriptors: These describe the connectivity and branching of atoms in a molecule (e.g., Kier shape indices). arkat-usa.org

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Thermodynamic Descriptors: These quantify properties like heat of formation and LogP (lipophilicity). ijpbs.net

Structural/Steric Descriptors: These describe the three-dimensional shape and size of the molecule. ijpbs.net

In QSAR studies of biphenyl analogues with anti-inflammatory properties, certain descriptors have been shown to be particularly important. For example, topological parameters like Kier shape indices (κ₃ and κα₃) were found to be crucial in describing the anti-inflammatory activity of one series of compounds. arkat-usa.org In another study, thermodynamic, structural, and electronic parameters were identified as the primary governors of activity. ijpbs.net

| Descriptor Category | Example Descriptor | Potential Correlation with Anti-inflammatory Activity |

|---|---|---|

| Topological | Kier Shape Index (κ₃) | Positive correlation may indicate that a more complex or branched shape is favorable. arkat-usa.org |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | An optimal value is often required; too high or too low can negatively impact activity. |

| Electronic | Dipole Moment | May correlate with the strength of polar interactions in the receptor binding site. |

| Structural | Molecular Weight | Often correlates with steric bulk, which can be either beneficial or detrimental. |

The presence of the carboxyl group, methoxy group, and hydroxymethyl group in the title compound suggests that descriptors related to hydrogen bonding capacity (e.g., nROH), polarizability, and electronegativity would likely be significant contributors to a predictive QSAR model. zsmu.edu.ua

Statistical Validation of QSAR Models

A QSAR model is only useful if it is statistically robust and has strong predictive capability. wikipedia.org Validation is a critical step to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. derpharmachemica.com The process involves several statistical metrics and methods:

Internal Validation: This assesses the stability and robustness of the model using the same data it was trained on. The most common method is cross-validation, particularly the "leave-one-out" (LOO) technique. arkat-usa.org In LOO, one compound is removed from the training set, a new model is built with the remaining compounds, and this model is used to predict the activity of the removed compound. This process is repeated for every compound. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. medcraveonline.com

External Validation: This is the most stringent test of a model's predictive power. The model built using the training set is used to predict the activities of the compounds in the test set, which were not used during model development. basicmedicalkey.com The predictive ability is quantified by the predictive r² (r²_pred). A high value (typically > 0.5 or 0.6) indicates that the model can successfully generalize to new chemical structures. medcraveonline.comijpbs.net

Key statistical parameters used in validation are summarized below:

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| r²_pred (Predictive r²) | Measures the external predictive ability of the model on a test set. | > 0.5 - 0.6 |

| F-statistic | Assesses the statistical significance of the regression model. | High value |

A QSAR model is considered reliable only when it satisfies the criteria for both internal and external validation. nih.gov

Computational Approaches in SAR/QSAR Development

Modern drug design integrates various computational methods to complement and enhance traditional SAR and QSAR studies. nih.gov These approaches provide deeper insights into the molecular interactions that govern biological activity, helping to rationalize observed SAR data and refine QSAR models.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to its biological target, such as an enzyme or receptor. patsnap.com Docking simulations can reveal key binding interactions, like the hydrogen bond between the compound's carboxylic acid and a specific amino acid in the active site. This information can explain why certain derivatives are more active than others. For example, docking studies on biphenyl analogues targeting the COX-2 enzyme helped to rationalize their anti-inflammatory activity by showing significant interactions with active site residues. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. medcraveonline.com A model might define the required spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. This approach is particularly useful for screening large databases of compounds to find new molecules that fit the model, or for guiding the design of new derivatives with improved target affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. patsnap.com This can help assess the stability of the binding pose predicted by docking and understand how the flexibility of both the ligand and the target protein influences the binding affinity. patsnap.com

These computational tools work synergistically with QSAR. For instance, the alignment of molecules used in a 3D-QSAR study can be guided by the binding poses obtained from molecular docking. biochempress.com By visualizing the QSAR model's results in the context of the receptor's active site, chemists can gain a clearer understanding of why certain structural features (represented by descriptors) increase or decrease activity, leading to a more rational and efficient drug design process. nih.gov

Future Research on this compound: A Roadmap for Synthesis, Characterization, and Application

The compound this compound, a biaryl carboxylic acid, represents a molecule of significant interest for future research in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with strategically placed functional groups—a carboxylic acid, a methoxy group, and a hydroxymethyl group—suggests potential for diverse applications. This article outlines key future research directions and academic implications for this specific compound, focusing on synthetic methodologies, analytical characterization, and the integration of computational and experimental approaches.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a benzoic acid core can be functionalized via nucleophilic substitution or coupling reactions. Key steps may include:

Protection of reactive groups (e.g., hydroxymethyl via silylation).

Methoxy group introduction via methylation of a hydroxyl precursor using dimethyl sulfate or methyl iodide under basic conditions .

Hydroxymethylphenyl attachment through Suzuki-Miyaura cross-coupling with a boronic acid derivative, requiring Pd catalysts and inert atmospheres .

Purity is monitored via TLC and HPLC, with intermediates characterized by -NMR and MS .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated for analogous hydroxymethyl-substituted benzoic acids .

- Spectroscopic techniques :

- -NMR to identify methoxy (-OCH) and hydroxymethyl (-CHOH) protons.

- FT-IR to confirm carboxylic acid (-COOH) and ether (-O-) functional groups .

Q. What is the solubility profile of this compound in organic solvents?

- Methodological Answer : Solubility can be extrapolated from data on structurally similar 2-methoxybenzoic acid derivatives. For example:

- High solubility : Polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.

- Low solubility : Non-polar solvents (e.g., hexane, cyclohexane).

Quantitative solubility data in binary solvent mixtures (e.g., ethanol-water) should be determined via gravimetric or UV-Vis methods, referencing IUPAC-NIST protocols .

Advanced Research Questions

Q. How can contradictions in thermal stability data for hydroxymethyl-substituted benzoic acids be resolved?

- Methodological Answer : Contradictions often arise from impurities or residual reactants. To address this:

Thermogravimetric analysis (TGA) coupled with DTA identifies decomposition stages and contaminants (e.g., unreacted 2-methoxybenzoic acid) .

Recrystallization optimization : Use solvent systems like ethanol-water to remove aggregates.

Reproducibility checks : Compare results across multiple synthesis batches under controlled humidity and temperature.

Q. What derivatization strategies enhance the biological activity of this compound?

- Methodological Answer :

- Esterification : Convert the carboxylic acid to methyl ester for improved membrane permeability, using thionyl chloride/MeOH .

- Amide formation : Couple with amino acids (e.g., glycine) via EDC/HOBt activation to study enzyme inhibition or receptor binding .

- Hydroxymethyl modification : Oxidize to aldehyde for Schiff base formation, enabling metal chelation studies .

Q. How can analytical methods distinguish this compound from structurally similar compounds?

- Methodological Answer :

- Chromatography : RP-HPLC with UV detection at 254 nm, using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]) and fragmentation patterns.

- NMR spectroscopy : -NMR to differentiate substituent positions on the aromatic ring .

Data Contradiction and Optimization

Q. Why do solubility predictions for this compound differ from experimental results?

- Methodological Answer : Discrepancies may arise from:

Polymorphism : Different crystal forms alter solubility. Use powder XRD to identify polymorphs .

pH effects : The compound’s solubility increases in basic media (deprotonation of -COOH). Measure solubility across pH 2–8 using buffered solutions .

Solvent purity : Remove trace water from DMSO via molecular sieves before testing .

Q. How to optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh)) for coupling efficiency .

- Temperature control : Maintain <50°C during acid-sensitive steps (e.g., hydroxymethyl protection).

- Workflow integration : Use one-pot reactions to minimize intermediate isolation losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.